NLRP3 Inhibitor 4b
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Overview
Description
NLRP3 Inhibitor 4b is a compound that specifically targets the nucleotide-binding oligomerization domain-like receptor protein 3 (NLRP3) inflammasome. The NLRP3 inflammasome is a crucial component of the innate immune system, playing a significant role in the body’s inflammatory response. Dysregulation of the NLRP3 inflammasome has been linked to various inflammatory and autoimmune diseases, making this compound a promising therapeutic agent .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NLRP3 Inhibitor 4b involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic route typically starts with the preparation of a core structure, followed by functional group modifications to achieve the desired inhibitory activity. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the stability of intermediates .
Industrial Production Methods
Industrial production of this compound requires scaling up the laboratory synthesis while maintaining the purity and yield of the compound. This involves optimizing reaction conditions, such as temperature, pressure, and reaction time, as well as employing advanced purification techniques like chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
NLRP3 Inhibitor 4b undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters .
Major Products
The major products formed from these reactions are typically derivatives of this compound with modified functional groups, which can enhance or reduce its inhibitory activity .
Scientific Research Applications
NLRP3 Inhibitor 4b has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the NLRP3 inflammasome and its role in various chemical reactions.
Biology: Employed in cellular and molecular biology to investigate the mechanisms of inflammation and immune response.
Medicine: Explored as a potential therapeutic agent for treating inflammatory and autoimmune diseases, such as diabetes, neurodegenerative disorders, and cardiovascular diseases
Industry: Utilized in the development of anti-inflammatory drugs and other pharmaceutical products.
Mechanism of Action
NLRP3 Inhibitor 4b exerts its effects by specifically binding to the NLRP3 protein, preventing its activation and subsequent assembly of the inflammasome complex. This inhibition blocks the activation of caspase-1, which is responsible for the cleavage and maturation of pro-inflammatory cytokines interleukin-1β and interleukin-18. By inhibiting this pathway, this compound reduces inflammation and alleviates symptoms associated with NLRP3-mediated diseases .
Comparison with Similar Compounds
Similar Compounds
Several compounds are similar to NLRP3 Inhibitor 4b, including:
MCC950: A well-known NLRP3 inhibitor with a similar mechanism of action.
CY-09: Another NLRP3 inhibitor that targets the same pathway.
CRID3: A compound that stabilizes the NLRP3 structure and prevents its activation
Uniqueness
This compound stands out due to its specific binding affinity and potency in inhibiting the NLRP3 inflammasome. Its unique chemical structure allows for effective inhibition with minimal off-target effects, making it a valuable tool in both research and therapeutic applications .
Properties
Molecular Formula |
C16H19N2NaO5S |
---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
sodium;(3,5-dimethylphenyl)carbamoyl-[4-(2-hydroxypropan-2-yl)furan-2-yl]sulfonylazanide |
InChI |
InChI=1S/C16H20N2O5S.Na/c1-10-5-11(2)7-13(6-10)17-15(19)18-24(21,22)14-8-12(9-23-14)16(3,4)20;/h5-9,20H,1-4H3,(H2,17,18,19);/q;+1/p-1 |
InChI Key |
CRCJPDAMPOLGQC-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)[N-]S(=O)(=O)C2=CC(=CO2)C(C)(C)O)C.[Na+] |
Origin of Product |
United States |
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